3-(4-Bromopentyl)thiophene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13BrS |
|---|---|
Molecular Weight |
233.17 g/mol |
IUPAC Name |
3-(4-bromopentyl)thiophene |
InChI |
InChI=1S/C9H13BrS/c1-8(10)3-2-4-9-5-6-11-7-9/h5-8H,2-4H2,1H3 |
InChI Key |
UPVMSXUGDBYPNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC1=CSC=C1)Br |
Origin of Product |
United States |
Reactivity and Advanced Coupling Chemistry of 3 4 Bromopentyl Thiophene
Palladium-Catalyzed Cross-Coupling Reactions Utilizing 3-(4-Bromopentyl)thiophene
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the bromine atom on the pentyl chain serves as a reactive handle for such transformations, enabling the extension of the alkyl chain with various organic moieties.
The success of a palladium-catalyzed cross-coupling reaction often hinges on the careful selection of the catalyst system, which includes the palladium source and, crucially, the supporting ligand. ntnu.no The choice of ligand can profoundly influence the reaction's efficiency, selectivity, and functional group tolerance. covasyn.com For the coupling of an alkyl bromide like this compound, ligands with specific steric and electronic properties are required to facilitate the key steps of the catalytic cycle.
Research into related systems, such as the Suzuki-Miyaura coupling of thienylboronic acids, has demonstrated that highly active catalyst systems are essential for successful transformations. ntnu.no For instance, XPhos and its corresponding pre-catalysts have proven effective in challenging cross-coupling reactions involving thiophene (B33073) derivatives. ntnu.no The optimization of reaction conditions, including the choice of base, solvent, and temperature, is also critical and often needs to be fine-tuned for each specific coupling partner pair to maximize the yield. ntnu.nocovasyn.com
Table 1: Factors Influencing Catalyst System Optimization in Palladium-Catalyzed Cross-Coupling Reactions
| Factor | Description | Potential Impact on this compound Coupling |
| Palladium Precursor | The source of the active Pd(0) catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃). | The choice can affect the rate of catalyst activation and overall reaction efficiency. |
| Ligand Architecture | The structure of the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand bound to the palladium center. | Bulky, electron-rich ligands like XPhos can promote oxidative addition and reductive elimination, crucial steps for alkyl halide coupling. |
| Base | A reagent used to facilitate transmetalation and neutralize acidic byproducts (e.g., K₂CO₃, K₃PO₄). | The strength and nature of the base can influence the rate-limiting step and prevent side reactions. nih.gov |
| Solvent | The medium in which the reaction is conducted. | Solvent polarity and coordinating ability can impact the solubility of reagents and the stability of catalytic intermediates. |
| Temperature | The reaction temperature. | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or undesired side reactions. |
| Additives | Substances added in small quantities to improve the reaction (e.g., salts, phase-transfer catalysts). | Additives can play various roles, such as accelerating transmetalation or stabilizing the catalyst. |
A comprehensive understanding of the reaction mechanism is vital for the rational design of improved catalytic systems. The catalytic cycle of a palladium-catalyzed cross-coupling reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.
For the coupling of this compound, the oxidative addition of the C-Br bond to a Pd(0) complex initiates the cycle. The nature of the ligand on the palladium center is critical at this stage. Following oxidative addition, transmetalation occurs, where the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center. Kinetic studies on related systems have shown that transmetalation can be the rate-limiting step. nih.gov The final step, reductive elimination , involves the formation of the new C-C bond and regeneration of the active Pd(0) catalyst. mit.edu
Mechanistic investigations often employ kinetic analysis and the study of reaction intermediates to elucidate the turnover-limiting step and the roles of various reaction components. nih.gov For instance, in some systems, the resting state of the catalyst has been identified as an intermediate formed after transmetalation, with a subsequent step being rate-limiting. nih.gov
Direct Arylation Polymerization (DArP) Research Involving this compound
Direct Arylation Polymerization (DArP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling polymerizations like Stille and Suzuki reactions for the synthesis of conjugated polymers. rsc.orgresearchgate.net This method proceeds through a C-H activation pathway, avoiding the need for pre-functionalization of one of the monomers with an organometallic group. rsc.org While this compound itself would not be a typical monomer for DArP (as it has a reactive C-Br bond on the side chain, not the aromatic ring), the principles of DArP are highly relevant to the chemistry of substituted thiophenes.
A major challenge in the direct arylation of 3-substituted thiophenes is controlling the regioselectivity of the C-H activation. mdpi.com The thiophene ring has two potentially reactive C-H bonds at the 2- and 5-positions, and their relative reactivity can be influenced by the electronic and steric properties of the substituent at the 3-position. nih.gov For 3-alkylthiophenes, the C-H bond at the 2-position is generally more electron-rich and sterically accessible, often leading to preferential functionalization at this site. nih.gov
Catalyst systems can be designed to favor one regioisomer over another. nih.gov For instance, the choice of ligand and additives can steer the C-H activation to a specific position. researchgate.net The mechanism of C-H activation in DArP is a subject of ongoing research, with proposed pathways often involving a concerted metalation-deprotonation (CMD) step. The acidity of the C-H bond and the nature of the palladium catalyst are key factors in this process. researchgate.net
Strategies for Mitigating Homocoupling and Undesired Side Reactions
A common issue in DArP and other cross-coupling polymerizations is the occurrence of homocoupling, where a monomer unit couples with itself instead of the comonomer. researchgate.net This leads to defects in the polymer chain, which can negatively impact the material's electronic and optical properties. researchgate.net
Several strategies have been developed to minimize these unwanted side reactions. One approach is the careful control of reaction conditions, such as temperature and catalyst loading. researchgate.net For example, operating at lower temperatures can sometimes suppress crosslinking and other side reactions. researchgate.net The choice of solvent and base can also play a significant role.
The use of specific additives, such as bulky carboxylic acids like pivalic acid (PivOH), has been shown to be effective in preventing undesired C-H activation at the β-position of the thiophene ring, thereby reducing branching in the polymer. researchgate.net Phosphine ligands can also be crucial in preventing defect formation. researchgate.net In some cases, continuous flow polymerization methods have been employed to minimize batch-to-batch variations and reduce defects by providing better control over reaction parameters. nih.gov
Table 2: Common Side Reactions in Thiophene Polymerization and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
| Homocoupling | Coupling of two identical monomer units. | Optimization of catalyst system, use of specific ligands, and control of monomer stoichiometry. researchgate.net |
| β-Defects/Branching | Undesired C-H activation at the β-position of the thiophene ring, leading to a branched polymer structure. | Incorporation of bulky additives like neodecanoic acid (NDA) or pivalic acid (PivOH) to sterically hinder β-C-H activation. researchgate.net |
| Crosslinking | Formation of covalent bonds between polymer chains, leading to insoluble materials. | Lowering the reaction temperature and optimizing the reaction time. researchgate.net |
| Catalyst Decomposition | Degradation of the palladium catalyst, leading to loss of activity and formation of palladium black. | Use of robust ligands and pre-catalysts, and careful control of reaction conditions. |
Polymerization Research: Chemical and Electrochemical Approaches Utilizing 3 4 Bromopentyl Thiophene Derivatives
Oxidative Chemical Polymerization Studies of Thiophene (B33073) Monomers
Oxidative chemical polymerization is a prevalent method for synthesizing polythiophenes. This technique typically involves the use of an oxidizing agent, such as ferric chloride (FeCl₃), to induce the coupling of monomer units. nih.govresearchgate.net The process is valued for its relative simplicity and effectiveness in achieving high monomer-to-polymer conversion rates. kochi-tech.ac.jp
Control over Regioregularity and Attainment of Desired Molecular Weight Distributions
The arrangement of monomer units within the polymer chain, known as regioregularity, significantly influences the material's electronic and optical properties. cmu.edu For asymmetric monomers like 3-substituted thiophenes, three coupling types are possible: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu A high degree of HT coupling leads to a more planar polymer backbone, enhancing conjugation and conductivity. cmu.edu
Several methods have been developed to control regioregularity. The Grignard Metathesis (GRIM) polymerization, for instance, is a powerful technique that allows for the synthesis of highly regioregular poly(3-alkylthiophenes) (P3ATs) with controlled molecular weights and narrow molecular weight distributions (polydispersity indices, PDIs, between 1.2 and 1.5). acs.orgacs.org This method proceeds through a quasi-"living" chain growth mechanism, where the molecular weight is a function of the monomer-to-initiator ratio. acs.org Research has shown that even with a mixture of regiochemical isomers in the monomer precursor, the use of specific catalysts like Ni(dppp)Cl₂ can yield polymers with over 95% HT-HT couplings. acs.org
The choice of polymerization conditions, including the order of reagent addition, can also impact the molecular weight. For example, in FeCl₃-initiated polymerizations, "reverse addition" (adding the monomer to the oxidant) can lead to higher molecular weights for certain polythiophenes like poly(3-hexylthiophene) (P3HT). nih.gov
| Polymerization Method | Key Features | Typical Regioregularity (% HT) | Molecular Weight Control | Reference |
|---|---|---|---|---|
| Oxidative (FeCl₃) | Simple, high conversion | Variable (70-90% for P3HT) | Less precise, affected by conditions | nih.gov |
| GRIM | Quasi-"living" chain growth | >95% | High, dependent on monomer/initiator ratio | acs.orgacs.org |
| McCullough Method | Early method for regioregular synthesis | 98-100% | Good | cmu.edu |
| Rieke Method | Utilizes highly reactive "Rieke zinc" | High | Good | cmu.edu |
Kinetic and Thermodynamic Aspects of Polymer Chain Growth Mechanisms
The mechanism of oxidative polymerization is complex and can proceed through radical or radical cation pathways. kpi.ua Kinetic studies of the GRIM polymerization have provided evidence for a chain growth mechanism, where the nickel catalyst remains at the end of the growing polymer chain. acs.org This is in contrast to a step-growth mechanism where monomer consumption is rapid and molecular weight increases towards the end of the reaction. acs.org
Thermodynamically, chain polymerizations are generally exothermic and result in a decrease in entropy as many individual monomers are organized into a single macromolecule. libretexts.org The Gibbs free energy of polymerization for poly(3,4-ethylenedioxythiophene) (PEDOT) has been shown to decrease linearly with increasing chain length, indicating that longer chains are thermodynamically favored. diva-portal.org However, kinetic factors, such as the diffusion of reactants, can limit the final chain length. diva-portal.org Studies have shown that higher reaction temperatures can lead to increased reactant diffusivity and thus longer polymer chains. diva-portal.org
Electrochemical Polymerization Methodologies for Thiophene-Based Thin Films
Electrochemical polymerization is a powerful technique for fabricating thin, uniform polymer films directly onto an electrode surface. rsc.orgmdpi.com This method involves the oxidative condensation of monomers at an applied potential. mdpi.com The resulting polymer films have potential applications in a variety of electronic devices. mdpi.com
Influence of Electrolyte Composition and Solvent Systems on Polymer Film Formation and Morphology
The properties of the electrolyte solution, including the solvent and supporting electrolyte, play a crucial role in the electrochemical polymerization process and the morphology of the resulting polymer film. rsc.orgcore.ac.uk The choice of solvent can affect the doping level of the polymer, with polar solvents potentially leading to higher doping. core.ac.uk
For instance, in the electropolymerization of poly(3,4-ethylenedioxythiophene) (PEDOT), using a water/methanol solvent system resulted in films with granular structures, while using acetonitrile (B52724) led to films with aggregated grains connected by polymeric networks. rsc.org The addition of additives like boron trifluoride diethyl etherate (BFEE) to the electrolyte has been shown to reduce the required polymerization potential and improve the properties of the resulting films. acs.org The morphology of spray-coated PEDOT:PSS films has been observed to consist of a two-phase structure at both micron and nanometer length scales. doi.org
| Monomer | Solvent System | Key Finding | Reference |
|---|---|---|---|
| Pyrrole | Acetonitrile vs. Water | Solvent polarity affects doping level. | core.ac.uk |
| EDOT | Water/Methanol vs. Acetonitrile | Solvent choice influences film morphology (granular vs. aggregated). | rsc.org |
| Thiophene-based monomers | Dichloromethane with BFEE | BFEE reduces polymerization potential and improves film properties. | acs.org |
In-situ Monitoring Techniques for Electrochemical Polymerization Processes
The ability to monitor the electrochemical polymerization process in real-time provides valuable insights into the film growth and properties. Techniques such as cyclic voltammetry can be used to follow the deposition process, where a constant increase in current between consecutive cycles indicates successful film growth. acs.org Electrochemical quartz crystal microbalance (EQCM) is another powerful tool that can be used to characterize the formation of thin polymer films. mdpi.com Furthermore, in-situ electropolymerization can be performed directly within an electrode structure, for example, to create a protective layer on cathode materials in lithium-ion batteries. researchgate.net
Post-Polymerization Functionalization Research on Poly(3-(4-Bromopentyl)thiophene) Backbones
The bromoalkyl side chain of poly(this compound) provides a versatile handle for post-polymerization functionalization, allowing for the tailoring of the polymer's properties after its initial synthesis. This approach enables the introduction of a wide range of chemical functionalities that might not be compatible with the initial polymerization conditions.
One strategy involves the introduction of hydroxyl groups onto the polymer backbone, which can then be modified through reactions like silanization. acs.org This allows for the fine-tuning of surface properties, such as promoting or hindering cell adhesion for biomedical applications. acs.org Another approach is the use of "click" chemistry, such as the thiol-ene reaction, to modify alkene-functionalized polythiophene derivatives. rsc.org This method has been used to graft various moieties, including alkyl, PEG, and ferrocene (B1249389) groups, onto the polymer, thereby altering properties like solubility, conductivity, and wettability. rsc.org
Theoretical and Computational Chemistry Investigations of 3 4 Bromopentyl Thiophene and Its Derived Systems
Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net For thiophene (B33073) and its derivatives, DFT calculations, often using functionals like B3LYP, are employed to predict geometries, electronic properties, and spectroscopic behavior. mdpi.comscholaris.cae3s-conferences.orgresearchgate.net These studies are crucial for understanding the fundamental characteristics that govern the material's performance in various applications.
Recent DFT studies on thiophene derivatives have demonstrated high accuracy in predicting vertical ionization energies and electron affinities when compared to experimental data from photoelectron spectroscopy. researchgate.net The choice of basis sets, such as cc-pVTZ, has been shown to provide results that are in close agreement with experimental values. scholaris.ca The structural parameters, including bond lengths and angles, calculated through DFT, correlate well with experimental data obtained from techniques like X-ray diffraction. scispace.com
| Property | Experimental Value (eV) | DFT-Calculated Value (eV) | Method/Basis Set | Source |
|---|---|---|---|---|
| Vertical Ionization Energy | ~9.0 | 8.8 - 9.2 | B3LYP/cc-pVTZ | scholaris.ca |
| Electron Affinity | ~ -0.5 | -0.4 - -0.6 | PBE0/et-pVQZ | scholaris.ca |
| HOMO-LUMO Gap | ~5.5 | 5.3 - 5.7 | B3LYP/6-31G(d) | e3s-conferences.org |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that helps in predicting the reactivity and reaction mechanisms by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and symmetry of these orbitals are critical in determining the feasibility and outcome of chemical reactions, including polymerization.
In the context of 3-(4-bromopentyl)thiophene, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack, guiding the synthesis of its polymers. The HOMO-LUMO energy gap is a significant parameter that influences the electronic properties and reactivity of the molecule. e3s-conferences.org A smaller gap generally indicates higher reactivity and facilitates electron transfer, which is crucial for polymerization processes. For instance, the interaction between the HOMO of a thiophene monomer and the LUMO of a growing polymer chain is a key step in catalyst-transfer polymerization. nih.gov
The initiation and propagation steps in the polymerization of thiophene derivatives are governed by intermolecular interactions. DFT calculations can quantify these interaction energies, providing insights into the thermodynamics and kinetics of the polymerization process. diva-portal.org These calculations are vital for understanding how the substituent, in this case, the 4-bromopentyl group, influences the polymerization mechanism.
For example, in catalyst-transfer polymerization, the interaction between the catalyst and the monomer, as well as the growing polymer chain, dictates the efficiency and control of the polymerization. nih.gov DFT studies can model the transition states and intermediates involved in these steps, revealing the energy barriers and the most favorable reaction pathways. The presence of the bromoalkyl side chain can influence these interactions through steric and electronic effects, which can be precisely modeled using computational methods.
Molecular Dynamics (MD) Simulations of Polymerization Processes and Morphological Evolution
Molecular Dynamics (MD) simulations are a powerful tool to study the time-dependent behavior of molecular systems, including polymerization processes and the subsequent morphological evolution of the resulting polymers. mdpi.com For polythiophenes, MD simulations can provide detailed information about the polymer's structure and dynamics at the atomic level, which is crucial for understanding its macroscopic properties. rsc.orgrsc.org
MD simulations of poly(3-alkylthiophene)s, such as those derived from this compound, can reveal how the polymer chains fold, pack, and interact with each other in the solid state. rsc.orgtue.nl This information is essential for predicting the morphology of thin films, which in turn affects the performance of organic electronic devices. The choice of force fields and simulation parameters is critical for obtaining accurate results that can be validated against experimental data from techniques like X-ray scattering. rsc.org
MD simulations can be used to predict key characteristics of the resulting polymers, such as chain length, conformation, and aggregation behavior. diva-portal.orgtue.nlresearchgate.net The length of the polymer chains is a critical factor that influences the mechanical and electronic properties of the material. researchgate.net Simulations can model the polymerization process and predict the distribution of chain lengths under different reaction conditions. diva-portal.org
The conformation of the polymer chains, whether they adopt a planar or a more twisted geometry, significantly impacts the electronic coupling between adjacent monomer units and, consequently, the charge transport properties. tue.nlbohrium.com MD simulations can explore the conformational landscape of poly(this compound) and identify the most stable conformations. Furthermore, these simulations can shed light on the aggregation behavior of the polymer chains in solution and in the solid state, which is crucial for controlling the morphology and performance of thin films. researchgate.net
| Property | Predicted Value/Behavior | Simulation Method | Source |
|---|---|---|---|
| Average Chain Length | 6-11 monomer units (temperature dependent) | MD Polymerization Model | diva-portal.org |
| Chain Conformation | Helical structure stable at room temperature | Atomistic MD | tue.nlbohrium.com |
| Aggregation | Formation of nanowhiskers in certain solvents | Coarse-Grained MD | researchgate.net |
In Silico Design and Screening of Novel Thiophene-Based Conjugated Systems and Catalysts
Computational methods play a pivotal role in the in silico design and screening of novel materials, accelerating the discovery of new thiophene-based conjugated systems and efficient catalysts for their synthesis. researchgate.netnih.govnih.govresearchgate.net By leveraging computational screening, researchers can evaluate a large number of potential candidates and prioritize the most promising ones for experimental investigation.
The design of new thiophene-based polymers with tailored electronic and optical properties can be guided by DFT calculations of their HOMO-LUMO gaps, absorption spectra, and charge transport characteristics. e3s-conferences.orgresearchgate.net For instance, by systematically modifying the side chains or the backbone of the polymer, it is possible to tune its properties for specific applications. Computational screening can also be employed to identify optimal catalysts for the polymerization of this compound, considering factors such as catalytic activity, selectivity, and stability. nih.gov This approach not only saves time and resources but also provides a deeper understanding of the structure-property relationships that govern the performance of these materials.
Advanced Characterization Methodologies in Research on Derived Conjugated Materials
Spectroscopic Techniques for Microstructure Analysis and Conjugation Length Determination
Spectroscopic methods are fundamental to understanding the electronic structure and molecular arrangement of conjugated polymers derived from 3-(4-Bromopentyl)thiophene. Techniques such as Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis) Absorption, and Raman Spectroscopy provide critical insights into the polymer's microstructure and effective conjugation length, which are paramount to its electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the regioregularity of poly(3-alkylthiophenes) (P3ATs). The connectivity between monomer units can result in head-to-tail (HT) or head-to-head (HH) couplings. HT coupling leads to a more planar backbone, enhancing π-orbital overlap and increasing charge carrier mobility. In contrast, HH couplings introduce steric hindrance, causing the polymer backbone to twist and reducing conjugation. ¹H NMR spectroscopy can distinguish between these arrangements by analyzing the chemical shifts of the thiophene (B33073) ring protons. For instance, in highly regioregular P3HT, the α-methylene protons of the alkyl side chain typically appear as a distinct triplet, whereas regiorandom polymers show a more complex, poorly resolved set of multiplets.
UV-Visible (UV-Vis) Absorption Spectroscopy is used to determine the effective conjugation length of the polymer. The primary electronic transition in conjugated polymers is the π-π* transition. The energy of this transition, and thus the wavelength of maximum absorption (λ_max), is inversely related to the extent of electron delocalization along the polymer backbone. A longer effective conjugation length results in a smaller HOMO-LUMO gap and a red-shifted λ_max. nih.gov In solid-state thin films, P3ATs often exhibit vibronic fine structure, with distinct peaks or shoulders that indicate a high degree of structural order and interchain interactions. For example, well-ordered films of poly(3-hexylthiophene) (P3HT) can show a λ_max in the range of 550-610 nm, while solutions or amorphous films have a blue-shifted absorption maximum around 450 nm. rsc.org
Raman Spectroscopy provides information about the vibrational modes of the polymer chain, which are sensitive to the conformation and conjugation. The most prominent Raman-active modes in polythiophenes are the symmetric C=C stretching mode (ν_sym) around 1445 cm⁻¹ and the C-C intraring stretching mode (ν_intra) around 1380 cm⁻¹. The positions and widths of these peaks are correlated with the planarity and effective conjugation length of the polymer backbone. A shift to lower wavenumbers for the ν_sym peak is indicative of a longer effective conjugation length.
| Technique | Information Obtained | Typical Values for a Regioregular Poly(3-alkylthiophene) |
|---|---|---|
| ¹H NMR | Regioregularity (HT vs. HH couplings) | Aromatic proton signal around 6.98 ppm (for HT-P3HT) |
| UV-Vis Absorption | Effective conjugation length, π-π* transition energy | λ_max ≈ 450 nm (solution), 550-610 nm (ordered film) rsc.org |
| Raman Spectroscopy | Conformational order, vibrational modes | Main C=C stretch at ~1445 cm⁻¹ |
Chromatographic and Mass Spectrometric Approaches for Oligomer and Polymer Analysis
To fully characterize polymers derived from this compound, it is essential to determine their molecular weight, molecular weight distribution (polydispersity), and the precise mass of oligomeric species. These parameters significantly influence the material's processing, morphology, and final device performance.
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the standard method for determining the average molecular weights (Number Average, M_n, and Weight Average, M_w) and the polydispersity index (PDI = M_w/M_n) of polymers. The technique separates polymer chains based on their hydrodynamic volume in solution. In a systematic study of electrochemically prepared poly(3-n-pentylthiophene), GPC was used to show that molecular weight generally increases with the applied potential during synthesis. rsc.org For instance, poly(3-n-pentylthiophene) prepared at 1.35 V showed an M_n of 4,700 and an M_w of 21,000, while synthesis at 1.5 V yielded an M_n of 9,500 and an M_w of 45,000. rsc.org A narrow PDI is often desirable as it leads to more predictable and uniform material properties.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the precise mass determination of macromolecules, including oligomers and polymers, often with minimal fragmentation. ossila.com This is particularly useful for identifying end-groups and confirming the structure of well-defined oligomers. For synthetic polymers, ESI-MS can reveal the distribution of oligomers and identify any side-products from the polymerization reaction. When coupled with liquid chromatography (LC-MS), it can provide detailed information on the chemical heterogeneity within a polymer sample. diva-portal.org For example, studies on 3-hexylthiophene (B156222) oligomers have used techniques like matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF-MS), a related method, to identify regioregular products with specific end-groups, such as bromine. umich.edu
| Technique | Key Parameters Measured | Typical Application/Finding for P3ATs |
|---|---|---|
| Gel Permeation Chromatography (GPC/SEC) | M_n, M_w, Polydispersity Index (PDI) | Reveals how synthesis conditions affect molecular weight; PDI values often range from 1.1 to 4.4. rsc.org |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Precise mass of oligomers, end-group analysis | Confirms oligomer structures and identifies end-groups (e.g., bromine termination). ossila.comumich.edu |
Morphological and Structural Characterization of Polymer Thin Films
The performance of a conjugated polymer in a device is critically dependent on the solid-state morphology of its thin film. The arrangement of polymer chains, their orientation relative to the substrate, and the degree of crystallinity dictate the efficiency of charge transport. X-ray Diffraction (XRD) and Atomic Force Microscopy (AFM) are indispensable tools for probing this nanoscale architecture.
X-ray Diffraction (XRD) is used to investigate the crystalline structure and orientation of polymer chains in thin films. For semi-crystalline P3ATs, XRD patterns typically show diffraction peaks corresponding to the lamellar stacking of the polymer backbones and the π-π stacking of the thiophene rings. The (h00) diffraction peaks relate to the interlayer spacing between polymer backbones, separated by the alkyl side chains. For P3HT, a prominent (100) peak often corresponds to a lamellar spacing of about 1.64 nm. rsc.org The (010) peak, often observed using in-plane grazing incidence X-ray scattering (GIXS), corresponds to the π-π stacking distance between adjacent polymer chains, which is typically around 0.38 nm for well-ordered P3HT. nih.gov This short distance is crucial for efficient intermolecular charge hopping.
Atomic Force Microscopy (AFM) provides a three-dimensional visualization of the surface topography and can also probe local mechanical or electronic properties. nih.gov In phase imaging mode, AFM can distinguish between crystalline and amorphous regions of a polymer film. For regioregular P3ATs, AFM often reveals a nanofibrillar or nodule-like morphology. researchgate.net The size, connectivity, and orientation of these crystalline domains are directly influenced by factors like molecular weight, solvent choice, and post-deposition annealing. Studies have shown that low molecular weight P3HT can form well-defined nanorod structures, while high molecular weight variants may form a less ordered, isotropic nodule structure which can, counter-intuitively, lead to higher field-effect mobility due to better interconnectivity between domains. nih.govresearchgate.net
| Technique | Information Probed | Typical Findings for P3HT Thin Films |
|---|---|---|
| X-ray Diffraction (XRD/GIXS) | Crystallinity, chain orientation, stacking distances | Lamellar spacing (100) ≈ 1.64 nm; π-π stacking distance (010) ≈ 0.38 nm. rsc.orgnih.gov |
| Atomic Force Microscopy (AFM) | Surface topography, domain size, phase separation | Nanofibrillar or nodule-like morphology; reveals crystalline and amorphous regions. nih.govresearchgate.net |
Electrochemical Characterization of Polymer Films and Their Redox Behavior
The electronic functionality of conjugated polymers is rooted in their ability to undergo reversible oxidation and reduction (redox) reactions. Cyclic Voltammetry (CV) is the primary electrochemical technique used to study this behavior and to estimate key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
Cyclic Voltammetry (CV) involves scanning the potential of an electrode coated with the polymer film and measuring the resulting current. The voltammogram reveals the potentials at which the polymer is oxidized (p-doped) and reduced (n-doped). The onset potential of the first oxidation wave (E_ox) and the onset potential of the first reduction wave (E_red) can be used to estimate the HOMO and LUMO energy levels, respectively. These energy levels are crucial for designing efficient electronic devices, as they determine the charge injection barriers from electrodes and the open-circuit voltage in organic solar cells.
The HOMO and LUMO levels can be estimated using empirical formulas that relate the measured potentials to the vacuum energy level, often by using an internal reference standard like ferrocene (B1249389)/ferrocenium (Fc/Fc⁺). The equations are typically of the form:
E_HOMO = -e (E_ox - E_Fc/Fc⁺ + 4.8) [eV]
E_LUMO = -e (E_red - E_Fc/Fc⁺ + 4.8) [eV]
The value added to the potential (e.g., 4.8 eV) is the estimated energy level of the Fc/Fc⁺ couple relative to the vacuum level, though this value can vary slightly depending on the convention used. For P3HT, typical values for the HOMO level are around -4.9 to -5.1 eV, and the LUMO level is around -2.9 to -3.0 eV. rsc.org The difference between the HOMO and LUMO levels provides the electrochemical bandgap, which can be compared with the optical bandgap determined from UV-Vis spectroscopy.
| Technique | Parameters Determined | Representative Values for P3HT |
|---|---|---|
| Cyclic Voltammetry (CV) | Oxidation Onset Potential (E_ox) | ~0.85 V vs. Ag/AgCl rsc.org |
| Reduction Onset Potential (E_red) | ~ -1.11 V vs. Ag/AgCl rsc.org | |
| HOMO Energy Level | ~ -5.0 eV ossila.com | |
| LUMO Energy Level | ~ -3.0 eV ossila.com |
Research on Structure Property Relationships in Conjugated Polymers Derived from 3 4 Bromopentyl Thiophene
Correlation of Monomer and Polymer Architecture with Electronic and Optical Properties
Influence of Alkyl Side Chain Length and Branching on Interchain Interactions and Packing
For poly(3-alkylthiophene)s in general, the length and branching of the alkyl side chain significantly impact how the polymer chains pack together in the solid state. Longer, linear alkyl chains can promote more ordered, crystalline domains, which are crucial for efficient charge transport. The specific "4-bromopentyl" side chain introduces both a branching point and a polar bromine atom. The bromine atom's size and electronegativity would likely introduce complex steric and electronic effects, influencing interchain spacing and potentially disrupting the regular π-stacking of the thiophene (B33073) backbones. However, no specific studies have been found that quantify these effects for poly(3-(4-bromopentyl)thiophene).
Strategies for Band Gap Engineering through Co-Polymerization
A common strategy to tune the band gap of conjugated polymers is to create copolymers by combining different monomer units. For instance, co-polymerizing a 3-alkylthiophene with an electron-deficient monomer can lower the polymer's band gap, allowing it to absorb a broader range of the solar spectrum, which is beneficial for organic photovoltaic applications. While this is a well-established technique, there is no available research describing the co-polymerization of this compound with other monomers for the purpose of band gap engineering.
Investigations into Charge Transport Mechanisms in Polymer Thin Films
The mobility of charge carriers (holes and electrons) through a polymer thin film is a critical parameter for the performance of organic electronic devices. This property is intimately linked to the polymer's molecular arrangement and morphology. In P3ATs, charge transport occurs through a combination of intra-chain transport along the conjugated backbone and inter-chain hopping between adjacent polymer chains. The specific morphology induced by the "4-bromopentyl" side chain would dictate the efficiency of these transport pathways. Without experimental data from techniques such as time-of-flight measurements or analysis of field-effect transistors, the charge transport mechanisms in poly(this compound) remain unknown.
Research into Device Performance Enhancement for Organic Electronic Applications
The ultimate goal of studying conjugated polymers is often their application in devices like Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). The performance of these devices is a direct consequence of the material's intrinsic properties, such as its electronic energy levels, charge carrier mobility, and light absorption characteristics. While there is a wealth of information on how to optimize devices based on common P3ATs like poly(3-hexylthiophene) (P3HT), there are no reports on the fabrication or performance of OFETs or OPVs using polymers derived from this compound.
Future Research Directions and Emerging Opportunities
Development of Sustainable and Bio-Inspired Synthetic Routes for Thiophene (B33073) Monomers
The chemical industry is increasingly focusing on green chemistry principles to minimize environmental impact. nih.govrsc.org Traditional methods for synthesizing thiophene derivatives often involve harsh conditions and toxic reagents. nih.gov Future research will likely prioritize the development of more sustainable and environmentally benign synthetic pathways.
Key areas of focus include:
Metal-free synthesis: A growing number of metal-free methods for producing thiophene derivatives are being developed to reduce metal toxicity and advance green chemistry. nih.gov These approaches often utilize safer sulfur sources like potassium sulfide (B99878) or elemental sulfur. nih.gov
Solvent-free and alternative solvents: Research is exploring solvent-free reaction conditions and the use of greener solvents, such as deep eutectic solvents, to reduce the environmental footprint of thiophene synthesis. rsc.org
Bio-based feedstocks: Investigating the use of renewable resources, such as polysaccharides, to produce thiophene derivatives like 2,5-thiophenedicarboxylic acid (TDCA) presents a promising avenue for sustainable production. mdpi.commdpi.com
Enzymatic catalysis: The use of enzymes in the polymerization of thiophene-based molecules offers a biocompatible and efficient method for creating functional materials under physiological conditions. acs.org
A comparative look at traditional versus emerging green synthesis methods highlights the shift towards more sustainable practices.
| Feature | Traditional Synthesis | Green/Bio-Inspired Synthesis |
| Starting Materials | Often petroleum-based | Renewable resources, bio-based feedstocks mdpi.commdpi.com |
| Catalysts | Heavy metals | Metal-free catalysts, enzymes nih.govacs.org |
| Solvents | Often hazardous organic solvents | Solvent-free, water, deep eutectic solvents rsc.org |
| Reaction Conditions | High temperatures and pressures | Milder reaction conditions |
| Byproducts | Potentially toxic waste | Reduced and less hazardous byproducts |
Exploration of Novel Catalytic Systems for Efficient Polymerization and Functionalization Reactions
The properties of polythiophenes are highly dependent on the polymerization method and the catalysts used. The development of novel catalytic systems is crucial for controlling the structure and, consequently, the function of these polymers.
Future research is expected to concentrate on:
Catalyst-transfer polycondensation: This method allows for the synthesis of regioregular polythiophenes with controlled molecular weights and low dispersity, which is essential for high-performance electronic devices. acs.org
Direct C-H arylation: Palladium-catalyzed direct C-H arylation of thiophene derivatives is an appealing method for creating complex molecules, and research is underway to make this process greener by using water as the reaction medium. researchgate.net
Earth-abundant metal catalysts: The use of catalysts based on abundant and less toxic metals, such as nickel, is being explored for the polymerization of thiophene derivatives. researchgate.net
Oxidative polymerization catalysts: While ferric chloride is a common oxidant for thiophene polymerization, research continues to explore other oxidizing agents and optimize reaction conditions to improve polymer yield and properties. wikipedia.orgnih.gov For instance, novel materials based on chromium-substituted iron oxide hydroxide (B78521) have been shown to catalyze thiophene synthesis at significantly lower temperatures than industrial catalysts. rsc.org
Integration of Thiophene Derivatives into Advanced Functional Materials and Smart Devices
Thiophene derivatives are key components in a wide range of advanced materials and smart devices due to their excellent electronic and optical properties. nih.govmdpi.com The functionalization of the thiophene ring, for example with a 4-bromopentyl group, allows for the tuning of these properties and the introduction of new functionalities.
Emerging opportunities in this area include:
Organic Electronics: Thiophene-based polymers are central to the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govrsc.orgresearchgate.net The ability to tailor the electronic properties of these polymers through side-chain engineering is a key area of research.
Bioelectronics and Sensors: The compatibility of some thiophene-based materials with biological systems has led to their use in biosensors and for the electronic functionalization of tissues. acs.org Water-soluble thiophene derivatives that can be enzymatically polymerized in vivo are particularly promising. acs.org
Electrochromic Devices: Polymers derived from thiophene can exhibit electrochromism, changing color in response to an electrical potential. This property is being exploited in the development of smart windows and displays. researchgate.net
Adhesive and Functionalizable Polymers: The introduction of reactive functional groups, such as aldehydes, onto the thiophene backbone allows for the creation of polymers that can be cross-linked or further functionalized, opening up applications in adhesive and responsive materials. acs.org
Predictive Modeling and Machine Learning Approaches in Conjugated Polymer Design and Discovery
The vast chemical space of possible thiophene derivatives and their corresponding polymers makes experimental screening a time-consuming and resource-intensive process. Predictive modeling and machine learning (ML) are emerging as powerful tools to accelerate the design and discovery of new conjugated polymers with desired properties. bohrium.comacs.org
Key aspects of this research direction include:
Quantitative Structure-Property Relationship (QSPR) Models: QSPR models are being developed to predict various properties of polymers, such as their thermal and electronic characteristics, based on their chemical structure. researchgate.net
Machine Learning for Property Prediction: ML algorithms can identify complex relationships between molecular structure, processing conditions, and the final properties of conjugated polymers. digitellinc.com For example, ML models have been used to predict the glass transition temperature and photovoltaic performance of these materials. bohrium.com
Inverse Design: A particularly exciting application of ML is in the inverse design of materials, where a desired property is specified, and the algorithm suggests the chemical structures that are most likely to exhibit that property. acs.org
High-Throughput Virtual Screening: By combining computational simulations with ML, researchers can rapidly screen large libraries of virtual compounds to identify promising candidates for synthesis and experimental testing. rsc.org
The integration of these computational approaches with experimental validation is expected to significantly accelerate the development of next-generation thiophene-based materials.
Q & A
Basic Research Questions
Q. What are common synthetic routes for 3-(4-Bromopentyl)thiophene, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves cross-coupling reactions, such as Stille coupling (using Pd catalysts and organotin reagents) or Kumada coupling (with Grignard reagents). For bromoalkyl-substituted thiophenes, bromination of pre-functionalized thiophene precursors is critical. Optimization includes:
- Solvent selection : Polar aprotic solvents like DMF enhance reactivity in alkylation steps .
- Catalyst choice : Pd(PPh₃)₄ or Pd₂(dba)₃ improves yield in coupling reactions .
- Temperature control : Lower temperatures reduce side reactions during bromination .
Q. How can NMR spectroscopy validate the structure and purity of this compound?
- Methodology :
- ¹H-NMR : Identify protons on the thiophene ring (δ 6.8–7.2 ppm) and bromopentyl chain (δ 1.2–3.5 ppm). Splitting patterns confirm regiochemistry .
- ¹³C-NMR : Signals at ~127–132 ppm correspond to thiophenic carbons; brominated carbons appear at ~30–40 ppm .
- Quantitative analysis : Integrate peak areas to assess purity and rule out unreacted precursors .
Q. What are the key electronic properties of this compound, and how are they measured?
- Methodology :
- Cyclic voltammetry (CV) : Determines HOMO/LUMO levels by measuring oxidation/reduction potentials. Bromopentyl chains may lower HOMO due to electron-withdrawing effects .
- UV-Vis spectroscopy : Bandgap estimation via absorption edge analysis. Alkyl chains typically induce bathochromic shifts .
Advanced Research Questions
Q. How does the bromopentyl substituent influence the optoelectronic properties of polythiophene copolymers?
- Methodology :
- Copolymer synthesis : Incorporate this compound with electron-deficient monomers (e.g., fullerene derivatives) via Stille coupling. Bromine facilitates post-polymerization functionalization .
- Device testing : Compare hole mobility in field-effect transistors (FETs) or photovoltaic efficiency in solar cells. Bromopentyl groups enhance solubility but may reduce crystallinity .
Q. What strategies optimize electropolymerization of this compound for conductive thin films?
- Methodology :
- Potential cycling : Use a three-electrode system (glassy carbon working electrode) with monomer concentrations of 1–5 mM in acetonitrile. Lower anodic limits (~0.8 V vs. Ag/Ag⁺) prevent overoxidation, preserving conductivity .
- Chiral layers : Electrodeposit enantiopure monomers (P/M configurations) to create CD-active films for chiral sensing applications .
Q. How can computational modeling predict the structural and electronic behavior of this compound?
- Methodology :
- DFT calculations : Use B3LYP/6-311G** to optimize geometry and calculate frontier orbital energies. Compare with experimental UV-Vis and CV data .
- MD simulations : Simulate polymer chain packing with bromopentyl side chains to assess impact on charge transport .
Q. What role does this compound play in copolymer systems with fullerene derivatives?
- Methodology :
- Synthesis : Combine via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Bromine enables post-synthetic click chemistry for fullerene attachment .
- Characterization : Use ¹³C-NMR to confirm HT-HT regioregularity, critical for charge delocalization. TEM/AFM evaluates nanoscale morphology .
Methodological Considerations
- Yield optimization : Replace traditional bases (e.g., NaOEt) with NaH in DMF to suppress decarboxylation side reactions .
- Defect analysis : MALDI-TOF MS identifies oligomerization byproducts in electropolymerized films .
- Stability testing : Accelerated aging under UV light or thermal stress evaluates degradation pathways in device environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
